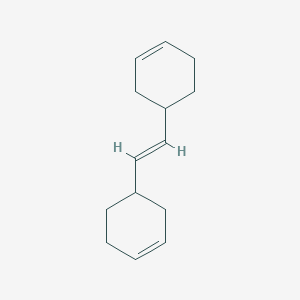

1,2-Bis(3-cyclohexenyl)ethylene

Description

Significance within Organic Chemistry and Materials Science

The significance of 1,2-Bis(3-cyclohexenyl)ethylene lies in its role as a monomer and a crosslinking agent, enabling the creation of novel polymeric materials with tailored properties. smolecule.com In organic chemistry, its two cyclohexene (B86901) rings can participate in a range of reactions, including addition and cycloaddition reactions, making it a versatile building block for more complex molecules. smolecule.com

In the field of materials science, the primary application of this compound is in the production of specialty polymers. The presence of two polymerizable groups allows for the formation of cross-linked polymer networks. researchgate.netmdpi.com These networks can exhibit enhanced thermal stability, mechanical strength, and chemical resistance compared to their linear polymer counterparts. nih.govuni-halle.de

Research has demonstrated that monomers containing cyclohexene moieties can be polymerized through ring-opening metathesis polymerization (ROMP) to produce polymers with unique characteristics. wikipedia.org The resulting cross-linked cyclic olefin polymers are noted for their high transparency, thermal stability, and low birefringence, making them suitable for optical applications. acs.org The ability to precisely control the crosslink density by using di-functional monomers like this compound allows for the fine-tuning of the final material's mechanical properties, such as stiffness and toughness. researchgate.netsci-hub.st

Historical Context of Related Cycloalkene Compounds

The study of cycloalkene compounds is deeply rooted in the development of polymer science. The journey began with the exploration of simple cycloalkenes like cyclobutene and cyclopentene as monomers for polymer chains. wikipedia.org A pivotal moment in the history of cyclic olefin polymerization was the discovery of Ziegler-Natta catalysts in the 1950s, which enabled the controlled polymerization of various olefins, including cyclic ones. researchgate.net

The 1980s saw the advent of metallocene catalysts, which offered even greater control over the polymerization process and the resulting polymer architecture. This led to the commercial production of cyclic olefin copolymers (COCs) in the late 1980s and early 1990s. lbl.gov These materials, produced by the copolymerization of cyclic olefins with linear olefins like ethylene (B1197577), exhibited a unique combination of properties, including high transparency, low moisture absorption, and excellent biocompatibility, opening up applications in medical devices, packaging, and optics. researchdive.comresearchgate.net

The development of ring-opening metathesis polymerization (ROMP) further expanded the possibilities for creating polymers from cyclic olefins. wikipedia.org This technique allowed for the synthesis of cyclic olefin polymers (COPs) with distinct properties from COCs. The historical progression from early polymerization techniques to the highly controlled methods available today has paved the way for the investigation of more complex monomers like this compound, which can be used to create highly specialized and high-performance materials.

Current Research Directions and Emerging Opportunities

Current research on this compound and related bis-cycloalkene monomers is focused on the development of advanced materials with precisely engineered properties. One of the key areas of investigation is their use in creating high-performance thermosets and cross-linked polymers. researchgate.net The ability to form robust, three-dimensional networks through the polymerization of both cyclohexenyl rings offers a pathway to materials with superior mechanical and thermal properties. nih.gov

An emerging opportunity lies in the synthesis of functional polymers. By chemically modifying the this compound monomer before polymerization, or by post-polymerization modification, researchers can introduce specific functional groups into the polymer structure. nih.govmdpi.comwiley-vch.de This opens the door to creating materials with tailored surface properties, enhanced compatibility with other materials in composites, or the ability to act as "artificial receptors" in sensing applications. nih.gov

Furthermore, there is growing interest in the development of sustainable and recyclable cross-linked polymers. While cross-linking traditionally makes polymers difficult to recycle, researchers are exploring dynamic covalent chemistries that could lead to the creation of reprocessable thermosets from monomers like this compound. nih.gov

The unique combination of properties offered by polymers derived from this compound, such as high refractive index and optical transparency, also presents opportunities in the field of optoelectronics. acs.org As the demand for advanced materials in sectors like electronics, aerospace, and biomedical devices continues to grow, the versatility of this compound as a monomer and crosslinking agent positions it as a compound of significant future interest. sumibe.co.jpresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-cyclohex-3-en-1-ylethenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-3,5,11-14H,4,6-10H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAKTYIHPZLLKX-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C=CC2CCC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC=C1)/C=C/C2CCC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17527-28-5 | |

| Record name | Cyclohexene, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(vinylene-1,2-diyl)biscyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Bis 3 Cyclohexenyl Ethylene

Strategies for Carbon-Carbon Bond Construction

The creation of the key carbon-carbon bonds in 1,2-bis(3-cyclohexenyl)ethylene is central to its synthesis. Methodologies range from classic cycloadditions to modern transition metal-catalyzed reactions.

Diels-Alder Reactions in the Formation of Cyclohexene (B86901) Moieties

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings, such as the cyclohexene moieties present in this compound. mnstate.eduresearchgate.net This reaction involves the interaction of a conjugated diene (a system with four pi electrons) and a dienophile (a system with two pi electrons). khanacademy.org

In the context of synthesizing this compound, a plausible strategy would involve the reaction of a diene with a suitable dienophile to construct the cyclohexene rings. For instance, 1,3-butadiene (B125203) or a substituted derivative could act as the diene, while a molecule containing a double bond would serve as the dienophile. researchgate.net The reaction's efficiency can be influenced by factors such as the electronic nature of the diene and dienophile, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerating the reaction. khanacademy.org The use of high temperatures or microwave irradiation can also facilitate the reaction. mnstate.eduresearchgate.net

Table 1: Examples of Diels-Alder Reactions for Cyclohexene Synthesis

| Diene | Dienophile | Product |

| 1,3-Butadiene | Maleic anhydride | 4-Cyclohexene-1,2-dicarboxylic anhydride |

| Anthracene | Maleic anhydride | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride |

This table presents general examples of Diels-Alder reactions leading to cyclohexene derivatives, illustrating the versatility of the reaction.

Elimination Reactions as Precursor Transformations

Elimination reactions are a fundamental class of reactions in organic chemistry that can be employed to introduce double bonds into a molecule, a key feature of the cyclohexene rings in this compound. These reactions typically involve the removal of two substituents from adjacent carbon atoms. The two primary mechanisms for elimination are the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways. libretexts.orgmasterorganicchemistry.com

The E1 reaction proceeds through a carbocation intermediate, and its rate is dependent only on the concentration of the substrate. libretexts.org In contrast, the E2 reaction is a concerted process where a base removes a proton and a leaving group departs simultaneously. masterorganicchemistry.com The rate of an E2 reaction depends on the concentrations of both the substrate and the base. masterorganicchemistry.com For the synthesis of the cyclohexene rings in this compound, a suitable precursor would be a disubstituted cyclohexane (B81311). The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination, with bulky bases often favoring the formation of the less substituted (Hofmann) product. youtube.com The stereochemical requirement for an E2 reaction in a cyclohexane ring is that the leaving group and the abstracted proton must be in an anti-periplanar arrangement, which often means they must both be in axial positions. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. nih.govacs.org These reactions offer a powerful and versatile method for constructing the ethylene (B1197577) bridge between the two cyclohexenyl moieties in this compound. A general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Various transition metals, including palladium, nickel, and iron, can be used as catalysts. nih.govacs.orgresearchgate.net The choice of catalyst and ligands can significantly influence the reaction's efficiency and selectivity. For instance, in a Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. acs.org The general steps for a transition-metal-catalyzed cross-coupling reaction involving a diazo compound, which can serve as a carbene precursor, are the generation of an organometallic species, reaction with the diazo substrate to form a metal carbene, and subsequent migratory insertion to form a new C-C bond. nih.gov This type of carbene-based coupling has been shown to be effective with a variety of transition metals, including palladium, copper, rhodium, nickel, cobalt, and iridium. nih.gov

Table 2: Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst | Coupling Partners |

| Suzuki Coupling | Palladium | Organoboron compound + Organic halide/triflate |

| Negishi Coupling | Palladium or Nickel | Organozinc compound + Organic halide/triflate |

| Heck Coupling | Palladium | Alkene + Organic halide/triflate |

| Sonogashira Coupling | Palladium and Copper | Terminal alkyne + Organic halide/triflate |

| Kumada Coupling | Nickel or Palladium | Grignard reagent + Organic halide/triflate |

This table provides an overview of prominent cross-coupling reactions that are foundational in synthetic organic chemistry.

Stereoselective and Regioselective Synthesis

Controlling the stereochemistry and regiochemistry during the synthesis of this compound is crucial for obtaining the desired isomer.

Stereoselective synthesis aims to produce a specific stereoisomer of the product. In the context of this compound, this would involve controlling the relative orientation of the substituents on the cyclohexene rings and the geometry of the central ethylene double bond (E/Z isomerism). For instance, stereoselective routes have been developed for the synthesis of different stereoisomers of related cyclic compounds. nih.gov The stereochemical outcome of reactions like the Diels-Alder reaction is often predictable due to the concerted nature of the mechanism. khanacademy.org Similarly, elimination reactions can exhibit stereoselectivity, with the E2 reaction requiring a specific anti-periplanar geometry. masterorganicchemistry.com

Regioselective synthesis focuses on controlling the position of newly formed bonds or functional groups. When synthesizing the cyclohexene rings, for example, it is important to ensure the double bond is in the correct position (the 3-position). The regioselectivity of elimination reactions can often be controlled by the choice of base. youtube.com In transition metal-catalyzed cross-coupling reactions, the regioselectivity is determined by the positions of the coupling partners on the precursor molecules. The development of regioselective syntheses for various cyclic compounds, including those containing sulfur and selenium, has been reported. chemrxiv.org Furthermore, regioselective 1,3-dipolar cycloaddition reactions have been used to synthesize specific isomers of triazole derivatives. rsc.org

Derivatization from Relevant Cyclohexyl-Containing Precursors

An alternative synthetic approach to this compound involves the modification of pre-existing cyclohexyl-containing molecules. This strategy can be advantageous if suitable starting materials are readily available.

One potential route is the dehydrogenation of a 1,2-bis(cyclohexyl)ethane precursor. This would involve the introduction of a double bond into each of the cyclohexane rings. Various methods for the dehydrogenation of alkanes to alkenes exist, often employing catalysts at elevated temperatures.

Another strategy could involve starting with a molecule that already contains the cyclohexene rings and then forming the ethylene bridge. For example, two molecules of a 3-halocyclohexene could be coupled together using a Wurtz-type reaction or a transition metal-catalyzed coupling reaction.

Furthermore, functional group interconversions on a pre-existing 1,2-bis(cyclohexyl) skeleton could lead to the desired product. For instance, the double dehydration of a 1,2-bis(1-hydroxycyclohexyl)ethane could potentially yield this compound, although controlling the position of the resulting double bonds would be a significant challenge. The synthesis of related structures, such as 1,2-dimethylenecyclohexane, has been achieved through multi-step procedures starting from precursors like cis-1,2-cyclohexanedicarboxylic anhydride. orgsyn.org

Chemical Reactivity and Transformation Mechanisms of 1,2 Bis 3 Cyclohexenyl Ethylene

Olefinic Reactivity

The carbon-carbon double bonds within the two cyclohexenyl moieties are the primary sites of reactivity in 1,2-bis(3-cyclohexenyl)ethylene. These bonds are susceptible to attack by both electrophiles and radicals, leading to a range of addition products.

Electrophilic Addition Pathways

The double bonds in this compound readily undergo electrophilic addition reactions. In these reactions, an electrophile is attracted to the electron-rich pi system of the double bond, initiating a two-step mechanism.

A key example is the reaction with hydrogen halides (HX). The initial step involves the protonation of the double bond to form a carbocation intermediate. Given the symmetrical nature of the double bond within each cyclohexenyl ring, the initial addition of the proton can occur at either of the two olefinic carbons. The subsequent attack of the halide ion (X⁻) on the carbocation completes the addition. Due to the formation of a carbocation, rearrangements are possible if a more stable carbocation can be formed, although in this specific structure, significant rearrangements are less likely without the influence of neighboring group participation.

The reaction with halogens, such as bromine (Br₂) or chlorine (Cl₂), also proceeds via an electrophilic addition mechanism. The approaching halogen molecule becomes polarized by the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion from the opposite side of the ring results in the anti-addition product. The distinct decolorization of a bromine solution serves as a qualitative test for the presence of the double bonds in this compound.

Another significant electrophilic addition is the reaction with sulfuric acid. The mechanism is analogous to that of hydrogen halide addition, where the initial electrophilic attack is by a proton from the sulfuric acid, forming a carbocation. The bisulfate ion then acts as a nucleophile to form an alkyl hydrogen sulfate.

Table 1: Electrophilic Addition Reactions of this compound

| Reagent | Product(s) | Mechanism Highlights |

| Hydrogen Halide (HX) | Monohalogenated and dihalogenated derivatives | Formation of a carbocation intermediate; follows Markovnikov's rule in principle, but the symmetrical nature of the double bond leads to a single constitutional isomer per ring addition. |

| Halogen (X₂) | Vicinal dihalide | Formation of a cyclic halonium ion intermediate; results in anti-addition. |

| Sulfuric Acid (H₂SO₄) | Alkyl hydrogen sulfate | Protonation to form a carbocation, followed by nucleophilic attack by the bisulfate ion. |

Radical Addition Reactions

In addition to electrophilic pathways, the olefinic bonds of this compound are also susceptible to radical addition reactions. These reactions are typically initiated by the formation of a free radical, which then attacks the double bond.

A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. Peroxides act as radical initiators, generating a bromine radical (Br•). The bromine radical then adds to the double bond to form the more stable carbon radical intermediate. This radical then abstracts a hydrogen atom from another molecule of HBr, propagating the radical chain reaction. The regioselectivity is opposite to that of the electrophilic addition of HBr, hence the term "anti-Markovnikov."

Other radical additions can also be envisioned, for instance, with thiols or other radical sources, which would proceed through a similar chain mechanism involving the formation of the most stable radical intermediate.

Cycloaddition Chemistry

The presence of double bonds within six-membered rings allows this compound to participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct.

[4+2] Cycloaddition Processes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The cyclohexenyl moieties in this compound contain isolated double bonds and therefore cannot act as dienes themselves in their ground state. However, they can function as dienophiles.

When reacting with a conjugated diene, such as 1,3-butadiene (B125203), each cyclohexenyl ring can undergo a Diels-Alder reaction. This would result in the formation of a new six-membered ring fused to the original cyclohexenyl ring, creating a bicyclic system at each end of the molecule. The reactivity in these processes is significantly enhanced if the diene is electron-rich and the dienophile (in this case, the cyclohexenyl group) is substituted with electron-withdrawing groups, though reactions can occur under thermal conditions even without such substitution.

Other Cycloaddition Modes

Beyond the well-known [4+2] cycloadditions, other modes of cycloaddition, such as [2+2] cycloadditions, are also theoretically possible. These reactions typically require photochemical activation to overcome the symmetry-forbidden nature of the thermal reaction. Upon irradiation with ultraviolet light, the double bond can be excited to a state that allows for the formation of a four-membered ring with another alkene. This could lead to intramolecular cyclization between the two cyclohexenyl rings or intermolecular reactions with other alkenes, resulting in complex polycyclic structures.

Polymerization and Oligomerization Behavior

The bifunctional nature of this compound, with its two reactive double bonds, makes it an interesting monomer for polymerization and oligomerization reactions.

The double bonds within the cyclohexenyl rings can participate in addition polymerization. This can be initiated by cationic, radical, or coordination catalysts. For instance, in the presence of a strong acid (cationic initiation) or a radical initiator, a chain-growth polymerization can occur, where monomer units add sequentially to a growing polymer chain. The resulting polymer would feature a polyethylene-like backbone with pendant cyclohexyl groups.

Ring-opening metathesis polymerization (ROMP) is another potential pathway for the polymerization of this compound, although it would require the presence of a suitable metathesis catalyst, such as a Grubbs' or Schrock catalyst. In this case, the cyclic olefin would undergo ring opening to form a linear polymer with unsaturated units in the backbone. Given the presence of two rings, cross-linking could be a significant competing reaction.

Oligomerization, the formation of short polymer chains, can also occur, particularly under conditions that favor chain transfer or termination over propagation. For example, treatment with certain acids can lead to the formation of dimers, trimers, and other low molecular weight oligomers.

Table 2: Potential Polymerization and Oligomerization Behavior

| Reaction Type | Initiator/Catalyst | Potential Products |

| Addition Polymerization | Cationic, radical, or coordination catalysts | Linear or cross-linked polymers with saturated backbones and cyclohexyl side groups. |

| Ring-Opening Metathesis Polymerization (ROMP) | Metathesis catalysts (e.g., Grubbs', Schrock) | Linear unsaturated polymers, potentially with cross-linking. |

| Oligomerization | Acid catalysts | Dimers, trimers, and other low molecular weight oligomers. |

Homopolymerization Pathways

This compound is recognized as a potential polymer precursor due to its dual unsaturated sites which are amenable to coordination polymerization. While specific, dedicated studies on the homopolymerization of this exact monomer are not extensively detailed in the literature, its structure as a non-conjugated α,ω-diene suggests several viable polymerization pathways, most notably Acyclic Diene Metathesis (ADMET) polymerization.

ADMET is a step-growth condensation polymerization method that is particularly effective for polymerizing terminal dienes into polyenes. wikipedia.org The reaction is driven by the removal of a small volatile molecule, typically ethylene (B1197577), which shifts the equilibrium towards the formation of the polymer. researchgate.net In the case of this compound, the reaction would likely proceed via the metathesis of the double bonds within the cyclohexenyl rings, catalyzed by ruthenium-based complexes like Grubbs or Hoveyda-Grubbs catalysts. nih.govmdpi.com This would result in a poly(vinylenecyclohexenylene) structure with the release of ethylene.

Another potential route is through coordination polymerization using Ziegler-Natta or metallocene catalysts. These systems are highly effective for polymerizing olefins. unam.mxresearchgate.net The catalyst would coordinate to the double bonds, followed by insertion of the monomer into the growing polymer chain. The reactivity of the internal (cyclohexenyl) versus the external (ethenediyl) double bonds would influence the final polymer architecture.

Table 1: Potential Homopolymerization Pathways for this compound

| Polymerization Method | Catalyst Type | Proposed Mechanism | Expected Polymer Structure |

| Acyclic Diene Metathesis (ADMET) | Ruthenium-Carbene (e.g., Grubbs G2, HG2) | Step-growth metathesis of cyclohexenyl double bonds with release of ethylene. | Unsaturated polymer with vinylene and cyclohexenylene units in the backbone. |

| Coordination Polymerization | Ziegler-Natta (e.g., TiCl₄/AlEt₃) | Chain-growth insertion of olefin units into a metal-alkyl bond. | Saturated polymer backbone if both double bonds react; or pendant cyclohexenyl groups. |

| Coordination Polymerization | Metallocene (e.g., Cp₂ZrCl₂/MAO) | Chain-growth insertion, offering high control over polymer structure. | Potentially stereoregular polymer with varying degrees of unsaturation. |

Copolymerization Studies with Diverse Monomers

The incorporation of cyclic olefins into polymer backbones is a well-established method for modifying polymer properties, such as increasing the glass transition temperature (Tg). While direct copolymerization studies involving this compound are not prominent, extensive research on the copolymerization of structurally similar monomers like cyclohexene (B86901) (CHE) provides significant insight.

For instance, ethylene/CHE copolymerization has been successfully achieved using nonbridged half-titanocene catalysts, demonstrating that specific ligand environments on the catalyst are crucial for incorporating bulky cyclic monomers. nih.gov Similarly, this compound could be used as a comonomer with simple olefins like ethylene or propylene. Using metallocene or other single-site catalysts, this would introduce the bulky bis-cyclohexenyl structure into a polyethylene (B3416737) or polypropylene (B1209903) chain, likely resulting in a material with altered thermal and mechanical properties compared to the homopolymer. researchgate.net

It could also potentially be copolymerized with other cyclic olefins or with vinyl monomers like styrene (B11656), using appropriate catalytic systems such as those based on titanium activated by methylaluminoxane (B55162) (MAO), which have been shown to copolymerize styrene and 1,3-cyclohexadiene. mdpi.com

Table 2: Plausible Copolymerization Systems for this compound

| Comonomer | Catalyst System | Potential Polymer | Expected Property Modification |

| Ethylene | Half-titanocene/MAO | Ethylene/1,2-Bis(3-cyclohexenyl)ethylene Copolymer | Increased Tg, reduced crystallinity. nih.gov |

| Propylene | Metallocene/MAO | Propylene/1,2-Bis(3-cyclohexenyl)ethylene Copolymer | Modified tacticity and thermal properties. |

| Styrene | Ti-based catalyst/MAO | Styrene/1,2-Bis(3-cyclohexenyl)ethylene Copolymer | Introduction of bulky aliphatic rings into polystyrene. mdpi.com |

| Cyclohexene Oxide | Salen-Cobalt(III) Complex | Terpolymer with CO₂ and Cyclohexene Oxide | Creation of complex polycarbonates with unique stereochemistry. acs.org |

Mechanisms of Chain Propagation and Termination

The mechanisms of chain propagation and termination are fundamentally tied to the polymerization method employed.

For Coordination Polymerization (e.g., with Metallocenes):

Chain Propagation: The reaction propagates through the repeated insertion of monomer molecules into the metal-carbon bond of the active catalyst center. An incoming this compound monomer coordinates to the vacant site on the cationic metal center. This is followed by migratory insertion, where the growing polymer chain transfers to one of the carbons of the newly coordinated double bond, extending the chain and regenerating the vacant site for the next monomer to coordinate. unam.mx

Chain Termination: Termination can occur through several pathways. A common mechanism is β-hydride elimination, where a hydrogen atom from the polymer chain is transferred to the metal center, releasing the polymer with a terminal double bond and forming a metal-hydride species. Another route is chain transfer to the monomer or to a co-catalyst like an alkylaluminum compound.

For Acyclic Diene Metathesis (ADMET) Polymerization:

Chain Propagation: The propagation step involves a series of [2+2] cycloaddition and cycloreversion reactions. The catalyst, a metal alkylidene, reacts with a double bond of the monomer to form a metallacyclobutane intermediate. This intermediate then fragments in a productive manner to release ethylene and form a new, longer metal alkylidene. This process repeats, linking monomer units together. researchgate.net The continuous removal of ethylene gas is crucial to drive the reaction toward high molecular weight polymer formation. nih.gov

Chain Termination: In living polymerization systems like ROMP, true termination is minimal. However, chain growth can be halted by intramolecular reactions (backbiting) where the catalyst reacts with a double bond within the same polymer chain, leading to the formation of cyclic oligomers. rsc.orgrsc.org Termination can also be caused by impurities that destroy the catalyst.

Catalytic Organic Transformations

Beyond polymerization, the olefinic sites in this compound allow for a range of catalytic transformations.

Catalytic Hydrogenation and Functionalization

The double bonds in this compound can be readily reduced through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. masterorganicchemistry.com Depending on the reaction conditions (pressure of H₂, temperature, and reaction time), the hydrogenation can be selective. It is generally easier to hydrogenate the less sterically hindered central double bond or, under more forcing conditions, to achieve complete saturation of all three double bonds to yield 1,2-bis(cyclohexyl)ethane. masterorganicchemistry.com The process involves the syn-addition of hydrogen atoms across the double bond. masterorganicchemistry.com

The olefinic groups also allow for other functionalization reactions. For example, the cyclohexenyl moieties can participate as dienes or dienophiles in cycloaddition reactions like the Diels-Alder reaction.

Table 3: Catalytic Hydrogenation of this compound

| Reactant | Catalyst / Reagents | Product | Reaction Type |

| This compound | H₂ / Pd/C | 1,2-Bis(cyclohexyl)ethane | Complete Saturation rsc.org |

| This compound | H₂ / Lindlar's Catalyst | 1,2-Bis(3-cyclohexenyl)ethane | Selective reduction of the central double bond |

| This compound | 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | [4+2] Cycloaddition nih.gov |

Oxidation Reactions

The double bonds are susceptible to various oxidation reactions, leading to the formation of epoxides, diols, or ketones.

Epoxidation: Treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the syn-addition of an oxygen atom across a double bond to form an epoxide (oxirane), a three-membered cyclic ether. libretexts.org

Dihydroxylation: Oxidation with reagents like potassium permanganate (B83412) (KMnO₄) under cold, basic conditions or osmium tetroxide (OsO₄) leads to the syn-dihydroxylation of the double bonds, producing vicinal diols. organic-chemistry.org The reaction with OsO₄ is highly stereospecific.

Oxidative Cleavage: Stronger oxidizing conditions, such as hot, acidic KMnO₄ or ozonolysis (O₃) followed by an oxidative workup, can cleave the double bonds entirely, yielding ketones or carboxylic acids. thieme-connect.de For instance, cleavage of the cyclohexenyl double bonds could lead to the formation of dicarbonyl compounds.

Table 4: Oxidation Reactions of this compound

| Reagent(s) | Product Type | Description |

| m-CPBA or other peroxyacids | Epoxide | Formation of one or more three-membered ether rings. libretexts.org |

| Cold, dilute KMnO₄ or OsO₄/NMO | Vicinal Diol | Addition of two hydroxyl groups (syn-addition) across the double bond(s). organic-chemistry.org |

| Hot, acidic KMnO₄ or O₃ then H₂O₂ | Ketones / Carboxylic Acids | Cleavage of the double bond(s) to form carbonyl compounds. thieme-connect.de |

| Chromium Trioxide (CrO₃) | Ketone | Oxidation leading to ketone formation. |

Rearrangement Reactions

The structure of this compound contains a 1,5-diene motif, making it a potential candidate for sigmatropic rearrangements, specifically the Cope rearrangement. byjus.com

Cope Rearrangement: This is a thermally induced pericyclic reaction involving the reorganization of six electrons in a 3,3-sigmatropic shift. For this compound, heating could potentially induce a rearrangement where the sigma bond between the two vinyl groups cleaves and a new sigma bond forms between the termini of the two allyl fragments. However, the high stability of the starting material may require significant thermal energy to overcome the activation barrier.

Carbocation Rearrangements: In the presence of strong acids, protonation of one of the double bonds would form a carbocation. This intermediate could then undergo a rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation before being trapped by a nucleophile. masterorganicchemistry.com For example, protonation of a cyclohexenyl double bond would create a secondary carbocation, which could rearrange via a hydride shift to a more stable tertiary position if one were available, or undergo ring expansion/contraction depending on the substitution pattern.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the assignment of stereochemistry and regiochemistry. However, a comprehensive search of the scientific literature and chemical databases did not yield specific, experimentally determined ¹H or ¹³C NMR data for 1,2-Bis(3-cyclohexenyl)ethylene.

Despite the absence of direct experimental data, it is possible to predict the expected chemical shifts based on the known values for its constituent structural motifs: the cyclohexene (B86901) ring and the vinyl group of the ethylene (B1197577) bridge.

Predicted ¹H NMR Spectral Features:

For the cyclohexene moiety, protons on the double bond (vinylic protons) would be expected to resonate in the downfield region, typically between δ 5.5 and 6.0 ppm. docbrown.infochemicalbook.com The allylic protons, those on the carbon atoms adjacent to the double bond, would likely appear in the range of δ 2.0 to 2.5 ppm. The remaining methylene (B1212753) protons on the cyclohexene ring would be expected to produce complex, overlapping signals in the upfield region, approximately between δ 1.5 and 2.0 ppm. docbrown.infochemicalbook.com The protons of the central ethylene bridge would also give a signal in the vinylic region, the exact shift of which would be influenced by the stereochemistry (cis or trans) of the double bond.

Predicted ¹³C NMR Spectral Features:

In the ¹³C NMR spectrum, the carbons of the double bonds in the cyclohexenyl rings and the central ethylene bridge would be the most downfield, with expected chemical shifts in the range of δ 120 to 140 ppm. docbrown.info The allylic carbons would be expected to resonate around δ 25 to 35 ppm, while the other sp³ hybridized carbons of the cyclohexene rings would appear further upfield, typically between δ 20 and 30 ppm. docbrown.info

It is important to reiterate that these are estimations based on analogous structures, and experimental verification is necessary for a definitive structural assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the key C=C double bonds and C-H bonds within its structure.

An experimental gas-phase infrared spectrum for this compound is available from the National Institute of Standards and Technology (NIST) database. nist.gov The spectrum displays several characteristic absorption bands that are indicative of its molecular structure.

Key Infrared Absorption Bands for this compound nist.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch (vinylic C-H) |

| 2920-2840 | Strong | C-H stretch (aliphatic C-H) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1440 | Medium | CH₂ scissoring |

| ~965 | Strong | =C-H bend (trans-alkene out-of-plane) |

High-Resolution Mass Spectrometry for Molecular Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. The NIST database provides an electron ionization (EI) mass spectrum for this compound. nist.gov

In a typical EI mass spectrum, the molecule is fragmented, leading to a series of peaks corresponding to different charged fragments. The peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion (M⁺), which directly provides the molecular weight of the compound. For this compound (C₁₄H₂₀), the expected exact mass of the molecular ion is 188.1565 g/mol . The mass spectrum would show a prominent molecular ion peak at m/z 188. nist.gov

Expected Fragmentation Pattern in Mass Spectrometry:

The fragmentation pattern would likely involve the loss of ethylene or cyclohexenyl fragments. A common fragmentation pathway for cyclohexene derivatives is a retro-Diels-Alder reaction, which would lead to the loss of ethylene (28 mass units) from the cyclohexenyl ring, resulting in a fragment ion at m/z 160. Further fragmentation of the ethylene bridge and the rings would produce a complex pattern of smaller ions, providing a unique fingerprint for the molecule.

X-ray Diffraction Analysis for Crystalline Structure Determination

A thorough search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield any published crystal structures for this compound. Therefore, no experimental data on its crystalline structure, including unit cell parameters, space group, and atomic coordinates, is currently available. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing unambiguous proof of its stereochemistry and offering insights into its solid-state packing and intermolecular interactions.

Computational and Theoretical Studies of 1,2 Bis 3 Cyclohexenyl Ethylene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,2-Bis(3-cyclohexenyl)ethylene, while direct computational data is limited, extensive studies on its analogue, 4-vinylcyclohexene (B86511) (4-VCH), provide a strong basis for predicting its electronic characteristics. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on 4-VCH using DFT at the B3LYP/6-311++G(d,p) level of theory have yielded detailed information on its optimized geometry, vibrational frequencies, and electronic properties, which can be extrapolated to understand this compound. nih.gov

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for understanding a molecule's reactivity. For 4-VCH, the HOMO is primarily localized on the vinyl group and the adjacent double bond of the cyclohexene (B86901) ring, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed over the double bonds, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap implying higher reactivity.

Natural Bond Orbital (NBO) analysis of 4-VCH reveals important details about the intramolecular interactions. nih.gov The hyperconjugative interactions, particularly the delocalization of electrons from the C-C and C-H bonding orbitals to the antibonding C=C orbitals, contribute significantly to the molecule's stability. nih.gov Similar interactions are expected to play a crucial role in the stability and reactivity of this compound.

Table 1: Calculated Electronic Properties of 4-Vinylcyclohexene (Analogue for this compound) using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 0.3 D |

Data sourced from a computational study on 4-vinylcyclohexene, serving as an analogue. nih.gov

Ab Initio Methods

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including its conformational changes. youtube.com For this compound, MD simulations would be particularly useful for exploring the flexibility of the molecule and the accessible conformations of the two cyclohexenyl rings.

The conformational landscape of this molecule is expected to be complex, with multiple low-energy structures corresponding to different orientations of the rings. Key dihedral angles, such as those around the bonds connecting the cyclohexenyl groups to the ethylene (B1197577) bridge, would be monitored during the simulation to identify the most stable conformers and the pathways for their interconversion. The conformational flexibility can have a significant impact on the molecule's physical properties and its ability to interact with other molecules or surfaces. While specific MD simulations for this compound are not published, the principles of conformational analysis of substituted cyclohexanes are well-established through computational studies. sapub.org

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, which contains two alkene functionalities, electrophilic addition and cycloaddition reactions are of particular interest.

Electrophilic Addition: The reaction of alkenes with electrophiles like bromine proceeds via a stepwise ionic mechanism. chemguide.co.uklibretexts.org Computational studies on the electrophilic addition to cyclohexene show the formation of a bromonium ion intermediate. chemguide.co.uk For this compound, the initial electrophilic attack is expected to occur at one of the double bonds, leading to a carbocationic intermediate that can then be attacked by a nucleophile. DFT calculations can be employed to map the potential energy surface of this reaction, identifying the transition states and intermediates, and thus providing a detailed picture of the reaction pathway.

Diels-Alder Reaction: The cyclohexenyl moieties in this compound can potentially act as dienes in Diels-Alder reactions. Theoretical studies on the Diels-Alder reactions of cyclohexadiene derivatives have shown that the reactivity is influenced by the distortion energy required to achieve the transition state geometry. nih.gov Computational modeling can predict the feasibility and stereoselectivity of such reactions for this compound with various dienophiles.

Prediction of Reactivity and Structure-Reactivity Relationships

The computational data obtained from quantum chemical calculations can be used to predict the reactivity of this compound and establish structure-reactivity relationships.

The calculated HOMO and LUMO energies and their distribution provide a qualitative prediction of reactivity. nih.gov The regions of high HOMO density are susceptible to electrophilic attack, while regions of high LUMO density are prone to nucleophilic attack. The molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, although not specifically developed for this compound, represent a powerful approach to predict properties based on molecular descriptors derived from computational chemistry. nih.gov By analyzing a series of related compounds, it is possible to build models that correlate structural features with reactivity, which could be applied to predict the behavior of this compound in various chemical transformations.

Applications in Advanced Materials Science and Organic Synthesis Academic Research

Role as a Versatile Synthetic Building Block

The molecular architecture of 1,2-Bis(3-cyclohexenyl)ethylene, characterized by two cyclohexene (B86901) rings connected by a central ethylene (B1197577) unit, provides a foundation for its use as a multifaceted building block in organic synthesis. The presence of two alkene functionalities within the cyclohexenyl moieties allows for a variety of chemical transformations.

Precursor for Complex Polycyclic and Spirocyclic Architectures

The synthesis of intricate polycyclic and spirocyclic frameworks is a testament to the power of modern synthetic chemistry. While specific, complex named structures originating directly from this compound are not extensively documented in peer-reviewed literature, the broader class of bis-cyclohexenyl systems is recognized for its utility in constructing such architectures. The inherent reactivity of the double bonds within the cyclohexenyl rings makes them suitable substrates for a range of cycloaddition reactions.

Early studies into bis-cyclohexenyl systems explored their stereoelectronic effects in Diels-Alder reactions. More recent advancements have seen the use of phosphine-catalyzed domino assemblies to achieve the stereoselective formation of polycyclic systems that incorporate bis-cyclohexenyl motifs. The fixed orientation of the cyclohexene rings due to the ethylene bridge in this compound offers predictable reactivity, a crucial feature for designing complex multi-ring systems. The potential for modular functionalization through reactions like epoxidation and further cycloadditions underscores its role as a potential precursor for diverse and complex molecular scaffolds.

Integration into Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is fundamental to asymmetric synthesis, enabling the production of enantiomerically pure compounds. Diene-based ligands, in particular, have gained prominence in transition metal catalysis. While the direct incorporation of this compound into specific, named chiral ligands or organocatalysts is not widely reported in scientific literature, its structural motifs are relevant. The C2-symmetry inherent in its structure is a common feature in many effective chiral ligands.

Theoretically, the double bonds of the cyclohexenyl rings could be functionalized to introduce chiral auxiliaries or catalytically active sites. This modification could lead to novel bidentate ligands for asymmetric catalysis. Although one vendor lists the compound under the category of organocatalysts, detailed synthetic applications in this context are not provided. fluorochem.co.uk The development of such catalysts from this compound remains a potential area for future research.

Contributions to Advanced Polymeric Systems

The dual olefinic nature of this compound makes it a prime candidate for the synthesis of novel polymers. Its ability to participate in polymerization reactions opens avenues for creating materials with unique topologies and properties.

Design and Synthesis of Novel Polymeric Materials

The creation of new polymeric materials with tailored properties is a major focus of materials science. This compound is noted for its potential as a polymer precursor. The two terminal double bonds in its structure make it a suitable monomer for polymerization techniques such as Acyclic Diene Metathesis (ADMET). ADMET polymerization is a step-growth condensation process that polymerizes terminal dienes into polyenes, driven by the release of a small volatile molecule like ethylene. This method is known for producing defect-free, stereo-regular polymers.

While specific polymers synthesized from this compound are not detailed in the available literature, the application of ADMET to similar diene monomers suggests a viable pathway to novel materials. The resulting polymers would feature repeating cyclohexenyl units in the backbone, potentially leading to materials with interesting thermal and mechanical properties.

Development of Functional Monomers and Cross-linking Agents

Functional monomers are essential for introducing specific properties into a polymer chain, while cross-linking agents create networks between polymer chains, enhancing mechanical strength and thermal stability. With its two reactive sites, this compound has the structural requisites to act as both a functional monomer in copolymerizations and as a cross-linking agent.

When used as a comonomer, it could introduce cyclohexenyl side groups into a polymer chain, which could then be further functionalized. As a cross-linking agent, the two double bonds could react with and bridge two separate polymer chains, a process crucial for creating thermoset materials from thermoplastics. Despite this potential, specific research detailing the use of this compound as either a functional monomer or a cross-linking agent is not prominent in the surveyed scientific literature.

Intermediates and Model Compounds in Mechanistic Research

Understanding reaction mechanisms is crucial for the advancement of chemical synthesis. Model compounds with well-defined structures are often used to probe these mechanisms. This compound has been identified as an intermediate in certain high-temperature processes and possesses the characteristics to serve as a model compound in mechanistic studies.

For instance, it has been detected as a product in the pyrolysis of waste tires, a complex process involving the thermal decomposition of various polymers. ufpa.br In the realm of synthetic chemistry, early investigations into bis-cyclohexenyl systems focused on understanding the stereoelectronic effects in Diels-Alder reactions, where the defined geometry of these molecules provided valuable insights. The conformational rigidity of this compound makes it a suitable model for studying how the spatial arrangement of reactive sites influences the outcome of cycloaddition reactions. However, in-depth studies where it serves as the primary model compound to elucidate a specific, broadly applicable reaction mechanism are not widely available.

Fundamental Studies in Hydrocarbon Combustion Chemistry

In the realm of combustion chemistry, this compound serves as an important intermediate in the combustion of certain hydrocarbon and oxygenated fuels. Its formation and subsequent reactions are studied to understand the complex chemical kinetics of combustion processes. For instance, research on the catalytic pyrolysis of biomass has shown that compounds with similar structural motifs can be generated during the thermal decomposition of organic materials. Studies on waste tire pyrolysis have also indicated the formation of such compounds. Understanding the behavior of this compound under high-temperature conditions contributes to the development of more efficient and cleaner combustion technologies.

Investigation of Catalytic Reaction Pathways

The double bonds within the cyclohexenyl rings of this compound are susceptible to various catalytic transformations, making it a useful substrate for investigating reaction mechanisms. For example, studies on ethylene trimerization using chromium-diphosphine catalysts have provided insights into metallacyclic intermediates, a reaction pathway relevant to the transformation of olefins. nih.gov While not directly using this compound, these fundamental studies on ethylene reactions are crucial for understanding how similar unsaturated hydrocarbons might behave in the presence of catalysts.

Furthermore, research into cobalt-catalyzed three-component coupling reactions of arenes, ethylene, and alkynes has shed light on the formation of metallacyclopentene intermediates. acs.org These studies are pertinent to understanding potential C-H functionalization reactions that could be applied to complex molecules like this compound. The development of new catalytic systems, such as those for ethylene trimerization to 1-hexene, also expands the toolbox of reactions that could potentially be adapted for the selective modification of the double bonds in this compound. google.com

Exploratory Biochemical Interactions and Pharmaceutical Lead Discovery (Preclinical Research)

The structural features of this compound have prompted preliminary investigations into its potential biochemical interactions and its use as a scaffold for the design of new bioactive molecules.

Ligand-Target Binding Studies

In the early stages of drug discovery, understanding how a molecule interacts with biological targets is crucial. While specific ligand-target binding studies for this compound are not extensively documented in publicly available research, its structural similarity to other biologically active molecules suggests its potential for such investigations. For example, the cyclohexene ring is a common motif in natural products and pharmaceuticals, and its conformation can influence binding affinity and selectivity. acs.org The principles of pharmacodynamics, which govern the interactions between drugs and their receptors, provide a framework for how a molecule like this compound might be studied for its binding potential. pharmainfonepal.com

Design and Synthesis of Potential Bioactive Derivatives

The chemical reactivity of this compound makes it a candidate for the synthesis of novel derivatives with potential biological activity. The double bonds can be functionalized through various organic reactions to create a library of related compounds. These derivatives can then be screened for interactions with biological targets. For instance, the synthesis of indole-cyclohexene hybrids through a manganese-catalyzed dienylation and Diels-Alder cascade has yielded compounds with potential anti-inflammatory activities. acs.org This highlights how the cyclohexene moiety, a key component of this compound, can be incorporated into more complex structures to generate bioactive molecules.

The development of synthetic methods for creating diverse molecular scaffolds is a cornerstone of medicinal chemistry. The synthesis of complex molecules often involves multi-step procedures, and the availability of versatile starting materials is essential. orgsyn.org The principles of asymmetric synthesis, as demonstrated in the copolymerization of CO2 and cyclohexene oxide, can also be applied to create stereochemically defined derivatives, which is often critical for biological activity. acs.org

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1,2-Bis(3-cyclohexenyl)ethylene, and how can purity be optimized?

- Methodology : The compound is typically synthesized via catalytic coupling reactions. For example, palladium-catalyzed cross-coupling of cyclohexenyl precursors with ethylene derivatives can yield the target molecule. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitoring by H NMR (δ 5.4–5.8 ppm for olefinic protons) and GC-MS ensures structural fidelity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For dynamic analysis, variable-temperature C NMR can track conformational changes in solution. Computational methods (DFT with B3LYP/6-31G*) complement experimental data to validate cis/trans isomer ratios .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?

- Methodology :

- UV-Vis Spectroscopy : To study π→π* transitions (λ ~250–300 nm) in cyclohexenyl-ethylene conjugates.

- Raman Spectroscopy : For identifying C=C stretching modes (~1650 cm) and monitoring photochemical reactions .

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 242.2) .

Advanced Research Questions

Q. How does this compound participate in solid-state photodimerization, and what factors influence reaction efficiency?

- Methodology : The compound undergoes [2+2] cycloaddition under UV irradiation (λ = 365 nm). Reaction efficiency depends on crystal packing: parallel alignment of double bonds (criss-cross vs. parallel) is critical. SC-XRD analysis of pre- and post-irradiated crystals reveals lattice strain and pedal-like motion of C=C bonds. Quantum yield calculations (Φ ~0.3–0.5) quantify efficiency .

- Data Contradictions : Discrepancies in reported yields may arise from polymorphic variations or incomplete irradiation. Controlled humidity (<10% RH) during crystallization minimizes defects .

Q. What catalytic systems enhance functionalization of this compound for polymer or coordination chemistry applications?

- Methodology : Transition-metal catalysts (e.g., Ru or Fe complexes) enable site-selective hydrogenation or epoxidation. For coordination polymers, organosilane-grafted ligands (e.g., triethoxysilyl groups) facilitate covalent bonding to metal-organic frameworks (MOFs). FTIR and TGA confirm successful grafting and thermal stability .

Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?

- Methodology : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states for cycloaddition or hydrogen abstraction. Solvent effects are incorporated via PCM models. Machine learning (e.g., SchNet) predicts regioselectivity in multi-step reactions .

Experimental Design & Troubleshooting

Q. How to resolve discrepancies between theoretical and experimental UV-Vis absorption spectra?

- Methodology :

Verify solvent polarity effects using TD-DFT with explicit solvent models (e.g., SMD).

Check for aggregation-induced shifts via concentration-dependent studies.

Compare with substituted analogs (e.g., pyridyl vs. cyclohexenyl derivatives) to isolate electronic contributions .

Q. What strategies mitigate side reactions during halogenation or epoxidation of the ethylene moiety?

- Methodology :

- Halogenation : Use FeCl/NaCl in CHCl at 0°C to suppress overhalogenation. Monitor by F NMR for fluorinated analogs.

- Epoxidation : Employ mCPBA (meta-chloroperbenzoic acid) in dichloromethane with slow addition to control exothermicity .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in photochemical studies?

- Methodology :

- Use UV-blocking eyewear and quartz reaction vessels for irradiation.

- Store under inert gas (Ar/N) at −20°C to prevent oxidation.

- Dispose of photoproducts via certified waste facilities due to potential genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.